molecular formula C24H23F3O6 B11644291 butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11644291
M. Wt: 464.4 g/mol
InChI Key: YCIIFYLDCDBLJO-UHFFFAOYSA-N
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Description

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound characterized by its unique structure, which includes a chromenone core, a trifluoromethyl group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, typically using a phenol derivative and a suitable leaving group.

    Esterification: The final step involves the esterification of the chromenone derivative with butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a methoxy group instead of a methyl group.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another chromenone derivative with different substituents.

Uniqueness

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23F3O6

Molecular Weight

464.4 g/mol

IUPAC Name

butyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H23F3O6/c1-4-5-11-30-23(29)15(3)31-17-9-10-18-19(13-17)33-22(24(25,26)27)21(20(18)28)32-16-8-6-7-14(2)12-16/h6-10,12-13,15H,4-5,11H2,1-3H3

InChI Key

YCIIFYLDCDBLJO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)C

Origin of Product

United States

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